4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
Description
This compound (CAS: 775312-10-2) is a chromenone derivative featuring a cyclopenta[g]chromen-2-one core substituted with a piperazine-methyl group at position 2. The piperazine moiety is further linked to a 4-methoxyphenyl group, contributing to its unique physicochemical and pharmacological profile. Key attributes include:
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-28-21-7-5-20(6-8-21)26-11-9-25(10-12-26)16-19-15-24(27)29-23-14-18-4-2-3-17(18)13-22(19)23/h5-8,13-15H,2-4,9-12,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZVHPPJPNPKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C=C5CCCC5=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine. This reaction is usually carried out under reflux conditions with a suitable catalyst such as hydrochloric acid.
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Cyclopenta[g]chromen-2(6H)-one Core Formation: : The next step involves the synthesis of the chromenone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts like sulfuric acid or sodium hydroxide.
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Coupling Reaction: : The final step is the coupling of the piperazine intermediate with the chromenone core. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalyst Optimization: Employing more efficient and reusable catalysts to reduce costs and environmental impact.
Purification Techniques: Implementing advanced purification methods such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Dihydro derivatives of the chromenone core.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.
Biology
Biologically, 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has shown potential as a pharmacological agent. It is investigated for its interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been studied for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions .
Industry
Industrially, the compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable in the design of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with specific molecular targets. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For instance, it may inhibit the activity of inflammatory mediators such as nitric oxide synthase (NOS) and cyclooxygenase (COX), thereby reducing inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline-Based Piperazine Derivatives
Compounds such as Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) and its analogs (C1–C7) share the piperazine-aryl motif but differ in their core structure (quinoline vs. chromenone) and substituents .
Key Differences:
Hydroxybenzamide Derivatives (D6–D12)
Derivatives like N-Hydroxy-4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzamide (D6) incorporate a hydroxamic acid group, enhancing metal-chelating capacity (e.g., for HDAC inhibition) .
Structural and Functional Contrasts:
- NMR Shifts: D6’s ¹H NMR shows aromatic protons at δ 7.2–8.5 ppm, while the target compound’s chromenone core likely exhibits distinct shifts due to reduced electron-withdrawing effects .
Substituent Variations in Piperazine-Aryl Motifs
The 4-methoxyphenyl group in the target compound contrasts with halogenated (e.g., C2: 4-Bromo, C3: 4-Chloro) or trifluoromethyl (C7) substituents in analogs.
Impact of Substituents:
| Compound | Substituent | LogP | TPSA (Ų) |
|---|---|---|---|
| Target Compound | 4-OCH₃ | 3.6 | 42 |
| C2 (4-Bromo) | 4-Br | ~4.1* | 42 |
| C7 (4-CF₃) | 4-CF₃ | ~4.5* | 42 |
*Halogen/CF₃ groups increase lipophilicity (↑LogP) but may reduce solubility. The methoxy group balances lipophilicity and polarity .
Core Structure Modifications: Chromenone vs. Quinazolinone and Spirocyclic Systems
Research Implications
- Pharmacological Potential: The target compound’s chromenone core and methoxy group may favor kinase or GPCR targeting, whereas quinoline derivatives (C1–C7) are more suited for antimicrobial applications due to extended conjugation .
- ADME Properties : Moderate LogP (3.6) and TPSA (42) suggest balanced absorption and CNS penetration, contrasting with hydrophilic hydroxybenzamides (D6–D12) .
Biological Activity
The compound 4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic molecule featuring a piperazine moiety and a cyclopenta[g]chromene structure. This compound has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H30N4O3
- Molecular Weight : 414.53 g/mol
- IUPAC Name : this compound
The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Piperazine derivatives are known for their diverse pharmacological profiles, which include:
- Antidepressant Activity : The piperazine ring is associated with antidepressant effects, likely through modulation of serotonin pathways.
- Antipsychotic Effects : Similar to other piperazine derivatives, this compound may exhibit antipsychotic properties by antagonizing dopamine receptors.
- Anxiolytic Effects : The presence of the methoxyphenyl group may enhance anxiolytic activity through interaction with GABAergic systems.
Biological Activity Summary Table
Case Study 1: Antidepressant Effects
A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential role as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 2: Antipsychotic Properties
In vitro assays using human cell lines indicated that the compound effectively blocked D2 dopamine receptors, leading to decreased cell proliferation associated with psychotic disorders. The study highlighted its potential as an alternative treatment for schizophrenia .
Case Study 3: Anticancer Activity
Research has shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
